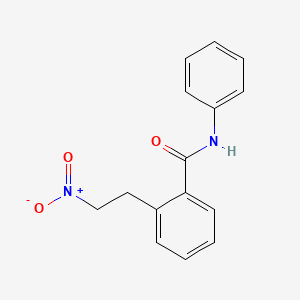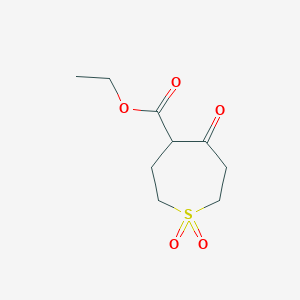![molecular formula C26H21BrN2O3 B2842560 4'-(2-Bromophenyl)-1'-methyl-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione CAS No. 1177910-05-2](/img/structure/B2842560.png)
4'-(2-Bromophenyl)-1'-methyl-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chroman-4’-one-3’-spiro-3-N-methyl-4-(2-bromophenyl)-pyrrolidine-2-spiro-3"-oxindole is a complex organic compound that features multiple fused ring systems, including chromanone, pyrrolidine, and oxindole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of chroman-4’-one-3’-spiro-3-N-methyl-4-(2-bromophenyl)-pyrrolidine-2-spiro-3"-oxindole typically involves multi-step organic reactions. The key steps may include:
Formation of the chromanone moiety: This can be achieved through the cyclization of appropriate phenolic precursors.
Synthesis of the pyrrolidine ring: This step may involve the reaction of an amine with a suitable carbonyl compound.
Spirocyclization: The final step involves the formation of the spiro linkage, which can be achieved through a cyclization reaction under specific conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Chroman-4’-one-3’-spiro-3-N-methyl-4-(2-bromophenyl)-pyrrolidine-2-spiro-3"-oxindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.
Substitution: Halogen atoms, such as bromine, can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions may vary, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which chroman-4’-one-3’-spiro-3-N-methyl-4-(2-bromophenyl)-pyrrolidine-2-spiro-3"-oxindole exerts its effects depends on its specific interactions with molecular targets. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor binding: It may bind to receptors on cell surfaces, modulating cellular signaling pathways.
DNA interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other spirocyclic molecules and derivatives of chromanone, pyrrolidine, and oxindole. Examples include:
Spirooxindoles: Known for their biological activity and use in drug discovery.
Chromanone derivatives: Often used in the synthesis of pharmaceuticals.
Pyrrolidine derivatives: Commonly found in natural products and synthetic drugs.
Uniqueness
Chroman-4’-one-3’-spiro-3-N-methyl-4-(2-bromophenyl)-pyrrolidine-2-spiro-3"-oxindole is unique due to its specific combination of fused ring systems and functional groups, which may confer distinct chemical and biological properties.
Propriétés
InChI |
InChI=1S/C26H21BrN2O3/c1-29-14-19(16-8-2-5-11-20(16)27)25(15-32-22-13-7-3-9-17(22)23(25)30)26(29)18-10-4-6-12-21(18)28-24(26)31/h2-13,19H,14-15H2,1H3,(H,28,31) |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHWJNJCWJJMIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2(C13C4=CC=CC=C4NC3=O)COC5=CC=CC=C5C2=O)C6=CC=CC=C6Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-benzyl-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2842477.png)



![3-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(furan-2-yl)pyridazine](/img/structure/B2842487.png)




![2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2842495.png)

![8-(3,5-Dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2842498.png)

![N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}furan-2-carboxamide](/img/structure/B2842500.png)
